molecular formula C9H5ClO2 B2484265 7-chloro-1-benzofuran-2-carbaldehyde CAS No. 179728-80-4

7-chloro-1-benzofuran-2-carbaldehyde

Cat. No.: B2484265
CAS No.: 179728-80-4
M. Wt: 180.59
InChI Key: MQEICYGNSDQCKP-UHFFFAOYSA-N
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Description

7-chloro-1-benzofuran-2-carbaldehyde is a chemical compound with the molecular formula C9H5ClO2. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a chloro group at the 7th position and an aldehyde group at the 2nd position of the benzofuran ring. It is used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

Benzofuran compounds, including 7-Chloro-2-formylbenzo[b]furan, are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The cellular effects of 7-Chloro-2-formylbenzo[b]furan are currently not well-understood. Benzofuran derivatives have been reported to exhibit a wide range of biological and pharmacological activities, suggesting that 7-Chloro-2-formylbenzo[b]furan may also influence cell function .

Molecular Mechanism

The molecular mechanism of action of 7-Chloro-2-formylbenzo[b]furan is not well-documented. Benzofuran compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving 7-Chloro-2-formylbenzo[b]furan are not well-documented. Furan compounds are known to be oxidized by cytochrome P450 2E1 to chemically reactive metabolites .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-1-benzofuran-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxybenzaldehyde with chloroacetyl chloride in the presence of a base to form the intermediate 7-chloro-2-hydroxybenzofuran. This intermediate is then oxidized to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

7-chloro-1-benzofuran-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

Scientific Research Applications

7-chloro-1-benzofuran-2-carbaldehyde is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-1-benzofuran-2-carbaldehyde is unique due to the presence of both the chloro and aldehyde groups, which confer distinct chemical reactivity and biological activity. The chloro group enhances its electrophilicity, making it more reactive in substitution reactions, while the aldehyde group allows for various functional group transformations .

Properties

IUPAC Name

7-chloro-1-benzofuran-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEICYGNSDQCKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179728-80-4
Record name 7-chloro-1-benzofuran-2-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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